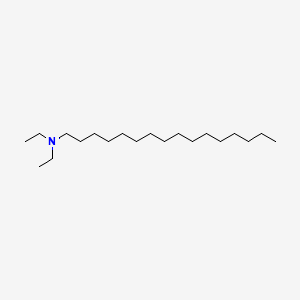

N,N-diethylhexadecylamine

Description

Significance and Scope in Modern Chemistry

N,N-diethylhexadecylamine, with the chemical formula C20H43N, is a lipophilic compound that is insoluble in water but soluble in organic solvents. ontosight.ai Its amphiphilic nature, possessing both hydrophilic and lipophilic parts, allows it to function as an emulsifier or surfactant in various formulations. ontosight.ai This property is fundamental to its application in contemporary chemical research.

The significance of this compound and other long-chain tertiary amines is underscored by their widespread use across multiple industrial sectors. reanin.com The global tertiary amines market was valued at USD 4,488.50 million in 2024 and is projected to reach USD 6,443.18 million by 2031, growing at a CAGR of 5.3%. reanin.com This growth is driven by their versatile applications in products such as surfactants, biocides, corrosion inhibitors, and as intermediates in chemical synthesis. ontosight.aireanin.com

In materials science, the development of advanced materials and high-throughput computational methods are active areas of research. rsc.orgidu.ac.idrsc.org While direct research on this compound in this specific context is not prevalent in the provided results, the broader field of materials science often utilizes compounds with unique molecular architectures for various applications.

Historical Context of Long-Chain Tertiary Amines in Research

The study of amines as a class of organic compounds has a long history, with their industrial importance being recognized for many years. google.combritannica.com Amines have been extensively used as starting materials, intermediates, and solvents in numerous industrial processes. nih.gov Historically, the production of long-chain tertiary amines faced challenges, including low yields and the formation of difficult-to-separate product mixtures. google.com

Early research focused on developing economically viable and practical methods for synthesizing these compounds. google.com For instance, a process was developed to produce N-dimethyl long-chain alkyl amines by reacting primary amines with formic acid and formaldehyde. google.com Over the years, the applications of long-chain tertiary amines have expanded significantly, moving beyond their initial use as intermediates for textile treating agents to a wide range of other uses. google.com

The development of phase transfer catalysis in the 1970s marked a significant advancement, providing a new technology for reactions involving immiscible phases. biomedres.us Quaternary ammonium (B1175870) salts, which can be synthesized from tertiary amines, are often used as phase-transfer catalysts. ijirset.com This technique has been applied to various organic syntheses, including the production of pharmaceuticals and agrochemicals. fzgxjckxxb.com

Overview of Research Trajectories for this compound

Current research on this compound and related long-chain tertiary amines is exploring a variety of applications, driven by their unique chemical properties.

Corrosion Inhibition: this compound is investigated as a corrosion inhibitor, particularly for metals in acidic environments. ontosight.ai The mechanism of inhibition is believed to involve the formation of a protective film on the metal surface, with the amine adsorbing onto both anodic and cathodic sites. derpharmachemica.com The effectiveness of amine-based inhibitors is influenced by the structure of the amine, including the length of the alkyl chain. acs.org

Biocidal and Antimicrobial Applications: The antimicrobial properties of this compound make it a subject of research for its potential use as a biocide in industrial settings. ontosight.ai It is also included in studies on polyurethane foam compositions with antimicrobial properties. google.com

Nanoparticle Synthesis and Drug Delivery: In the field of nanotechnology, long-chain amines can play a role in the synthesis of nanoparticles. While direct mentions of this compound in nanoparticle synthesis are not prominent, the broader class of amines and other organic compounds are used as reducing and stabilizing agents. mdpi.comnih.govthno.org The development of drug delivery systems is a significant area of research, with various nanocarriers being explored to improve drug efficacy and targeting. researchgate.netnih.govfrontiersin.org The unique properties of amphiphilic molecules like this compound could be relevant in the formulation of such systems.

Phase Transfer Catalysis: The use of tertiary amines and their derivatives as phase transfer catalysts continues to be an active area of research. ijirset.comfzgxjckxxb.comnih.gov These catalysts facilitate reactions between reactants in different phases, which is particularly useful in green chemistry by reducing the need for organic solvents. ijirset.comfzgxjckxxb.com

Interactive Data Table: Research Applications of this compound and Related Compounds

| Research Area | Compound/Class | Key Findings/Applications |

| Corrosion Inhibition | This compound | Forms a protective film on metal surfaces. ontosight.ai |

| Long-chain amines | Inhibition efficiency is related to molecular structure. acs.org | |

| Biocidal Applications | This compound | Possesses antimicrobial properties for industrial use. ontosight.ai |

| Nanoparticle Synthesis | Amines | Can act as reducing and stabilizing agents. mdpi.com |

| Drug Delivery | Amphiphilic compounds | Potential role in formulating nanocarriers. researchgate.net |

| Phase Transfer Catalysis | Tertiary Amines | Used to facilitate reactions in multiphase systems. fzgxjckxxb.comnih.gov |

Properties

IUPAC Name |

N,N-diethylhexadecan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H43N/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(5-2)6-3/h4-20H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVOKRHSASDONRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCN(CC)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H43N | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90184929 | |

| Record name | N,N-Diethylhexadecylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90184929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.6 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30951-88-3 | |

| Record name | N,N-Diethyl-1-hexadecanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30951-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Diethylhexadecylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030951883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Diethylhexadecylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90184929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-diethylhexadecylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.807 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Engineering for N,n Diethylhexadecylamine and Analogues

Established and Novel Synthetic Routes for N,N-Dialkylamines

The synthesis of N,N-dialkylamines, including N,N-diethylhexadecylamine, can be achieved through several established and emerging methodologies. These routes primarily involve the formation of the crucial carbon-nitrogen bond.

Oxidative Synthesis Approaches for N,N-Dialkylhydroxylamines and Related Compounds

While not a direct route to this compound, the synthesis of its corresponding N-oxide or hydroxylamine (B1172632) is a closely related and important transformation. N,N-dialkylhydroxylamines are valuable synthetic intermediates. Recent advancements have focused on the direct and selective oxidation of secondary amines.

Traditional methods for the oxidation of secondary amines often suffer from drawbacks such as the use of hazardous reagents, over-oxidation to nitrones, and the formation of byproducts. organic-chemistry.org To address these challenges, greener and more efficient methods are being developed. One such approach involves the use of choline (B1196258) peroxydisulfate, a biodegradable task-specific ionic liquid, which allows for the rapid and selective oxidation of a wide range of secondary amines to their corresponding hydroxylamines in high yields under mild conditions. organic-chemistry.org This method offers operational simplicity and avoids the use of harsh oxidants. organic-chemistry.org

Another innovative approach utilizes urea-hydrogen peroxide (UHP) as a stable and safe oxidant. acs.orgnih.govacs.org Two complementary methods have been reported for the direct oxidation of secondary amines using UHP. The first method employs a large excess of the secondary amine in 2,2,2-trifluoroethanol (B45653) (TFE) to achieve high selectivity for the hydroxylamine. acs.orgacs.org The second method utilizes hexafluoroacetone (B58046) as an additive, enabling a 1:1 stoichiometric reaction between the amine and the oxidant. acs.orgnih.govacs.org Both methods have demonstrated good substrate scope and scalability. acs.orgacs.org

| Oxidant System | Key Features | Substrate Scope | Ref. |

| Choline Peroxydisulfate | Biodegradable ionic liquid, mild conditions (60°C), high selectivity | Aliphatic, heterocyclic, and complex secondary amines | organic-chemistry.org |

| Urea-Hydrogen Peroxide (UHP) / TFE | Excess amine for high selectivity, safe oxidant | Broad range of secondary amines | acs.orgacs.org |

| Urea-Hydrogen Peroxide (UHP) / Hexafluoroacetone | 1:1 stoichiometry of amine to oxidant | Broad range of secondary amines | acs.orgnih.govacs.org |

Amine Alkylation Strategies and Optimization

A primary and widely utilized method for the synthesis of tertiary amines is the N-alkylation of secondary amines with alkyl halides. In the case of this compound, this involves the reaction of diethylamine (B46881) with a 1-halohexadecane, such as 1-bromohexadecane (B154569) or 1-chlorohexadecane.

This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product. The choice of solvent, temperature, and base can significantly influence the reaction rate and yield. While this method is straightforward, challenges can include the potential for quaternization of the tertiary amine product, especially if an excess of the alkylating agent is used, and the formation of salt byproducts. masterorganicchemistry.com

The synthesis of the analogous compound, N,N-dimethylhexadecan-1-amine, is commonly achieved by reacting dimethylamine (B145610) with 1-bromohexadecane. nbinno.com This reaction is typically performed in a solvent like ethanol (B145695) under reflux conditions. nbinno.com A similar strategy can be effectively applied for the synthesis of this compound. Optimization of this process would involve screening different solvents, bases (e.g., inorganic bases like potassium carbonate or organic bases like triethylamine), and reaction temperatures to maximize the yield of the desired tertiary amine while minimizing the formation of the quaternary ammonium (B1175870) salt.

A patent describes the synthesis of N,N-diethyl isopropylamine (B41738) from diethylamine and isopropyl chloride in an autoclave at elevated temperatures and pressures without a solvent or catalyst, achieving high yields. google.com This suggests that for longer chain alkyl halides like hexadecyl chloride, a similar solvent-free, high-temperature approach could be a viable and efficient industrial process.

| Alkylating Agent | Amine | Reaction Conditions | Yield | Ref. |

| 1-Bromohexadecane | Diethylamine | Ethanol, Reflux | Not specified, analogous to dimethyl derivative | nbinno.com |

| Isopropyl Chloride | Diethylamine | 100-200°C, 0.2-1.1 MPa, Solvent-free | 79-92% | google.com |

Catalytic Approaches in the Synthesis of this compound

Catalytic methods offer more atom-economical and environmentally benign alternatives to traditional stoichiometric reactions for the synthesis of this compound. Key catalytic routes include the amination of long-chain alcohols and the reductive amination of long-chain aldehydes.

The direct amination of hexadecanol (B772) with diethylamine is a highly attractive route as it utilizes a readily available fatty alcohol and produces water as the only byproduct. magtech.com.cn This "hydrogen borrowing" or "hydrogen auto-transfer" methodology involves the in-situ oxidation of the alcohol to an aldehyde by a metal catalyst, followed by condensation with the amine to form an imine, and subsequent reduction of the imine by the "borrowed" hydrogen. researchgate.net Various heterogeneous and homogeneous catalysts based on ruthenium, iridium, cobalt, and other transition metals have been developed for this transformation. magtech.com.cnresearchgate.netnih.govrsc.org For instance, a (phosphinoxazoline)Ru(II) complex has been shown to efficiently catalyze the amination of a variety of primary and secondary alcohols. nih.gov A proprietary catalyst technology has been developed for the production of tertiary amines from higher alcohols and dimethylamine with high selectivity in a short reaction time. kao.com

Reductive amination of hexadecanal (B134135) with diethylamine in the presence of a reducing agent and a catalyst is another efficient method. This can be performed as a one-pot reaction. A variety of catalysts can be employed, with Raney® Nickel being a cost-effective and widely used option for the hydrogenation of the intermediate imine. rsc.orgresearchgate.net This method is advantageous as it can proceed under relatively mild conditions and offers high yields. The reaction mechanism involves the initial formation of an enamine or iminium ion from the aldehyde and secondary amine, which is then reduced in situ. acs.org

| Starting Material | Amine | Catalyst | Key Features | Ref. |

| Hexadecanol | Diethylamine | Transition metal complexes (e.g., Ru, Ir, Co) | "Hydrogen borrowing" mechanism, water as byproduct | magtech.com.cnresearchgate.netnih.govrsc.orgkao.com |

| Hexadecanal | Diethylamine | Raney® Nickel / H₂ | Reductive amination, high yield | rsc.orgresearchgate.net |

| 1-Decene | Diethylamine | Rh(acac)(cod)/SulfoXantphos | One-pot hydroaminomethylation | mdpi.com |

Sustainable Synthesis Practices for Long-Chain Tertiary Amines

The principles of green chemistry are increasingly being applied to the synthesis of amines to reduce the environmental impact of chemical processes. For the production of this compound, several sustainable practices can be implemented.

The use of catalysts, as discussed in the previous section, is a cornerstone of green chemistry as it allows for more atom-economical routes and reduces the generation of stoichiometric waste. rsc.org Biocatalysis, in particular, offers a mild and highly selective alternative to traditional chemical methods. For instance, a one-pot tandem cascade using a lipase, a carboxylic acid reductase (CAR), and a transaminase (TA) has been developed for the direct synthesis of long-chain primary fatty amines from renewable triglycerides and oils. researchgate.netnih.gov While this specific cascade is for primary amines, it highlights the potential of enzymatic routes in fatty amine synthesis.

Solvent selection is another critical aspect of sustainable synthesis. Replacing hazardous and volatile organic solvents with greener alternatives such as water, bio-derived solvents (e.g., 2-methyltetrahydrofuran), or even performing reactions under solvent-free conditions can significantly reduce the environmental footprint of the process. sciencedaily.commdpi.commdpi.comresearchgate.netresearchgate.net The development of visible-light-promoted chemical reactions using catalysts to funnel the energy of visible light to the amine is another emerging area of green chemistry that could lead to more sustainable synthetic methods. sciencedaily.com

Furthermore, the use of renewable feedstocks, such as fatty alcohols derived from natural fats and oils, is a key component of sustainable production. kao.comrsc.org The direct amination of these bio-based alcohols is a prime example of a green synthetic route to long-chain amines.

Process Development and Scale-Up Considerations in this compound Production

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of process development and scale-up factors to ensure safety, efficiency, and cost-effectiveness. The production of fatty amines is a well-established industrial process, and the principles applied can be adapted for this compound. tue.nlwhamine.com

Key industrial processes for fatty amine production include the catalytic hydrogenation of fatty nitriles and the amination of fatty alcohols. tue.nl For large-scale production, continuous processes are often favored over batch processes due to their potential for higher throughput, better process control, and improved safety. The ethoxylation and propoxylation of fatty amines, which are analogous reactions, have been successfully intensified by transitioning from semi-batch reactors to continuous microreactors. researchgate.net

Process intensification strategies aim to develop smaller, more efficient, and safer manufacturing processes. For fatty amine production, this can involve the use of novel reactor designs, such as microreactors or loop reactors, and the integration of reaction and separation steps. tue.nlresearchgate.net For instance, the continuous homogeneously catalyzed production of fatty amines in microemulsions has been demonstrated, which facilitates catalyst recycling and product separation. acs.org

Kinetic studies are crucial for understanding the reaction mechanism and optimizing process parameters such as temperature, pressure, and catalyst loading. nih.govresearchgate.net The amidation reaction to produce fatty acid diethanolamide, a related process, has been studied to determine kinetic and equilibrium parameters, which are vital for reactor design and simulation. nih.gov Similar studies for the synthesis of this compound would be invaluable for process optimization and scale-up.

Advanced Applications and Functionalization in Materials Science

Integration of N,N-diethylhexadecylamine in Polymer and Composite Systems

The dual nature of this compound makes it a valuable additive in the synthesis of polymers and composites. The tertiary amine group can function as a catalyst or a curing agent, while the long alkyl chain can act as a plasticizer, a dispersing agent, or a modifier of the polymer matrix's morphology.

In the production of flexible polyurethane foams, a delicate balance must be struck between two primary chemical reactions: the "gelling" reaction and the "blowing" reaction. uc.edu The gelling reaction involves the addition of a polyol to a multi-functional isocyanate, forming the urethane (B1682113) linkages that build the polymer backbone. amazonaws.comgoogle.com The blowing reaction occurs between the isocyanate and water, which produces an unstable carbamic acid that decomposes into an amine and carbon dioxide gas. uc.edu This released CO2 acts as the primary blowing agent, expanding the polymer matrix to create the foam structure. uc.edugoogle.com

Tertiary amines are widely used as catalysts to precisely control the rates of these two reactions. amazonaws.com The catalytic activity is attributed to the ability of the lone pair of electrons on the nitrogen atom to form a complex with the partially positive carbon atom in the isocyanate group, making it more susceptible to nucleophilic attack by the polyol or water. amazonaws.com this compound can serve as such a catalyst. Its basicity and the steric hindrance around the nitrogen atom influence its catalytic efficiency. By modulating the relative rates of the gelling and blowing reactions, the catalyst affects the final properties of the foam, including cell structure, density, and mechanical strength. An imbalance can lead to foam collapse or other structural defects. uc.edu The presence of the long hexadecyl chain may also influence the foam's properties by acting as an internal surfactant, potentially affecting cell nucleation and stability.

A typical formulation for flexible polyurethane foam includes several key components, each with a specific function.

Table 1: Typical Components in a Flexible Polyurethane Foam Formulation

| Component | Function | Typical Parts by Weight |

|---|---|---|

| Polyether Polyol | Forms the soft segment of the polymer backbone. uc.edugoogle.com | 100 |

| Toluene Diisocyanate (TDI) | Reacts with polyol and water to form the polymer matrix. google.com | 25-85 |

| Water | Acts as the blowing agent by reacting with isocyanate to produce CO2. uc.eduamazonaws.com | 1.5-7.5 |

| Tertiary Amine Catalyst | Controls the relative rates of the gelling and blowing reactions. uc.edu | 0.1-1.0 |

| Tin Catalyst | Primarily promotes the gelling (polyol-isocyanate) reaction. uc.edu | 0.0-0.5 |

| Silicone Surfactant | Stabilizes the rising foam and controls cell size. uc.edusemanticscholar.org | 0.5-2.5 |

The catalytic nature of the tertiary amine group in this compound allows it to significantly influence the kinetics of various polymerization and curing reactions. Polymerization kinetics are studied to understand the rate of reaction and the factors that affect it, such as monomer concentration, initiator concentration, and temperature. researchgate.net

In the context of polyurethane synthesis, this compound can accelerate the urethane formation reaction. The rate of polymerization is directly dependent on the concentration and activity of the catalyst. researchgate.net Similarly, in epoxy resin systems, tertiary amines can function as initiators for anionic polymerization of the epoxy groups or as accelerators for other curing agents. The curing of an epoxy resin involves the transformation of a liquid resin into a solid, cross-linked thermoset. mdpi.com The kinetics of this process, which can be studied using techniques like differential scanning calorimetry (DSC), determine the necessary curing time and temperature. mdpi.com The inclusion of this compound can lower the activation energy of the curing reaction, allowing for lower curing temperatures or faster processing times. mdpi.com

Research on similar systems has quantified the effect of catalysts on curing parameters.

Table 2: Example of Curing Kinetic Parameters Influenced by Catalysis

| Parameter | Description | Effect of this compound (Hypothetical) |

|---|---|---|

| Activation Energy (Ea) | The minimum energy required to initiate the curing reaction. mdpi.com | Decreased |

| Pre-exponential Factor (A) | Relates to the frequency of collisions between reacting molecules. | Increased |

| Gel Time | The time at which the liquid resin begins to form a solid network. | Shortened |

Surface Engineering and Interfacial Phenomena Mediated by this compound

Interfacial phenomena are governed by the properties of molecules at the boundary between two phases, such as a liquid-solid or liquid-air interface. uobaghdad.edu.iq Molecules at an interface possess higher energy, known as surface free energy, compared to molecules in the bulk. uobaghdad.edu.iqslideshare.net this compound is an amphiphilic molecule, meaning it has both a hydrophilic (the polar amine head) and a lipophilic/hydrophobic (the nonpolar alkyl tail) part. This structure makes it highly surface-active, allowing it to modify interfacial properties.

Adsorption is the adhesion of atoms or molecules from a gas, liquid, or dissolved solid to a surface. This compound can adsorb onto a variety of substrates, driven by the interaction between its tertiary amine head group and the substrate surface. On metal surfaces like copper, amine groups can bind by donating their lone pair of electrons to the metal atoms. researchgate.net On oxide surfaces (e.g., silica (B1680970), alumina), the adsorption can be mediated by hydrogen bonding or acid-base interactions.

Once adsorbed, the molecules orient themselves with the hexadecyl chains extending away from the surface. This layer of adsorbed molecules can dramatically alter the substrate's surface properties. For example, the dense layer of hydrophobic alkyl chains can transform a hydrophilic surface into a hydrophobic one, changing its wettability and adhesion characteristics. The efficiency of adsorption can be described by adsorption isotherms, such as the Langmuir or Freundlich models, which relate the amount of adsorbed substance to its concentration in the solution. slideshare.net

Table 3: Adsorption Characteristics of this compound on Various Substrates

| Substrate Type | Primary Interaction Mechanism | Resulting Surface Property |

|---|---|---|

| Metals (e.g., Gold, Copper) | Dative bonding (N lone pair to metal). researchgate.net | Corrosion inhibition, hydrophobicity |

| Metal Oxides (e.g., SiO2, Al2O3) | Lewis acid-base interaction, hydrogen bonding. | Reduced surface energy, lubrication |

| Polymers | Van der Waals forces, hydrophobic interactions. | Surface plasticization, altered friction |

Under appropriate conditions, this compound molecules can spontaneously organize into ordered, single-molecule-thick layers on a substrate, a process known as self-assembly. sigmaaldrich.com These self-assembled monolayers (SAMs) are formed through a combination of a strong, specific interaction between the head group and the substrate (chemisorption) and weaker, non-covalent interactions (van der Waals forces) between the long alkyl chains. researchgate.netsigmaaldrich.com

The van der Waals interactions between the hexadecyl tails are a powerful driving force for the molecules to pack closely together in a crystalline-like arrangement. researchgate.net This dense packing leads to the formation of a well-ordered and stable film. The final structure of the SAM, including the tilt angle of the alkyl chains relative to the surface normal, depends on the packing density and the size of the head group. researchgate.net The presence of two ethyl groups on the nitrogen head of this compound will influence the packing geometry compared to a primary amine like hexadecylamine. These ultra-thin, organized films are crucial in applications ranging from electronics to biosensors. mdpi.com

Table 4: Structural Parameters of a Self-Assembled Monolayer (SAM)

| Parameter | Description | Typical Value for Long-Chain Amines |

|---|---|---|

| Monolayer Thickness | The vertical height of the assembled film. | 2 - 3 nm |

| Alkyl Chain Tilt Angle | The angle of the molecule's long axis with respect to the surface normal. researchgate.net | 25-35 degrees |

| Packing Density | The number of molecules per unit area of the surface. | 4-5 x 10^14 molecules/cm^2 |

Development of Functional Materials Incorporating this compound Moieties

By covalently incorporating the this compound moiety into larger material structures, it is possible to create functional materials with built-in properties. researchgate.net The amine group can be used as a reactive site to graft the molecule onto a polymer backbone or a surface, while the long alkyl chain imparts its characteristics to the bulk material.

For example, integrating this moiety into a polymer matrix can enhance its hydrophobicity, leading to materials with excellent water-repellent properties. In other applications, the tertiary amine can act as an embedded catalyst or a site for capturing acidic gases. The long alkyl chains can also function as phase transfer agents in multiphase reaction systems or as templates for the synthesis of nanostructured materials. Functional coatings based on polymers incorporating such additives can be applied to textiles or other surfaces to impart specific properties like repellency or antimicrobial activity. mdpi.com

Table 5: Potential Functional Materials Incorporating this compound Moieties

| Functional Material | Role of the this compound Moiety | Potential Application |

|---|---|---|

| Hydrophobic Polymer Coatings | The hexadecyl chains orient at the surface, lowering surface energy. mdpi.com | Water-repellent textiles, anti-fouling surfaces |

| Solid-Phase Catalysts | The tertiary amine group acts as a reusable catalytic site. | Flow chemistry reactors, catalytic membranes |

| Ion-Exchange Resins | The amine group can be protonated to create fixed positive charges. | Water purification, selective ion extraction |

| Nanoparticle Stabilizers | The molecule adsorbs onto nanoparticle surfaces, preventing aggregation. | Stable colloidal dispersions, nanocomposites |

Nanomaterials and Soft Matter Systems utilizing this compound

A detailed review of scientific databases and publications yields no specific research findings on the utilization of this compound in the synthesis or functionalization of nanomaterials. Similarly, its application in the formation or modulation of soft matter systems, such as micelles, vesicles, or liquid crystals, is not documented in the available literature.

In contrast, Hexadecylamine (HDA) is frequently cited for its role as a capping agent in the synthesis of a variety of nanoparticles, including those made of metal sulfides and selenides. researchgate.net As a capping agent, HDA controls the size and shape of the nanoparticles and prevents their aggregation, thereby stabilizing them.

Furthermore, other tertiary amines with long alkyl chains, such as N,N-dimethylhexadecylamine, are recognized for their surfactant properties. evitachem.com These properties are crucial for applications that involve the reduction of surface tension, such as in catalysis and as friction modifiers. evitachem.com The self-assembly of such amphiphilic molecules is a fundamental principle in the creation of soft matter structures. However, specific data on the self-assembly or surfactant properties of this compound are not present in the reviewed literature.

The absence of research on this compound in these fields suggests that its specific properties, perhaps owing to the presence of the two ethyl groups on the amine head, may not lend themselves as readily to these applications as other long-chain amines, or that its potential in these areas has yet to be explored by the scientific community.

Due to the lack of available research data, a data table on the detailed research findings of this compound in nanomaterials and soft matter systems cannot be constructed. Further experimental investigation would be required to determine the potential of this specific compound in advanced materials science applications.

Mechanistic Investigations in Corrosion Inhibition by Amine Based Compounds

Adsorption Mechanisms of N,N-diethylhexadecylamine Analogues on Metal Surfaces

The efficacy of this compound and its analogues as corrosion inhibitors is fundamentally linked to their ability to adsorb onto a metal surface, creating a protective barrier between the metal and the corrosive environment. nih.gov This adsorption process is a spontaneous event driven by the chemical structure of the inhibitor molecule, which consists of a polar head group and a non-polar hydrocarbon tail. The polar group acts as the anchor to the metal, while the long hydrocarbon chain forms a hydrophobic layer that repels corrosive species. nih.gov The interaction can be classified as either physisorption, involving weaker electrostatic forces, or chemisorption, which involves stronger chemical bond formation. ohio.edumdpi.com

The nitrogen atom in the amine group of this compound is the primary active center for adsorption onto metal surfaces. researchgate.net As a heteroatom, nitrogen possesses a lone pair of electrons which can be shared with the vacant d-orbitals of metal atoms (like iron in steel), forming a coordinate covalent bond. nih.govmdpi.com This donor-acceptor interaction is a form of chemisorption and is crucial for establishing a stable and strongly adhered inhibitor film. nih.gov

The strength of this interaction is directly related to the electron density around the nitrogen atom. nih.gov The presence of alkyl groups, such as the ethyl and hexadecyl chains in this compound, are electron-donating. They increase the electron density on the nitrogen atom, enhancing its ability to bond with the metal surface and thereby improving the inhibition efficiency. nih.gov In acidic solutions, the amine group can also become protonated, leading to electrostatic attraction (physisorption) between the positively charged inhibitor molecule and a negatively charged metal surface (due to adsorbed anions from the acid). ohio.edu Therefore, the adsorption process is often a complex interplay of both physisorption and chemisorption mechanisms.

To understand the quantitative relationship between the inhibitor concentration and the extent of surface coverage, adsorption data are often fitted to various isotherm models. researchgate.net These models provide insights into the mechanism of adsorption.

The Langmuir adsorption isotherm is frequently used to describe the adsorption of amine-based inhibitors. researchgate.netrsc.org This model assumes that adsorption occurs at specific, localized sites on the metal surface, forming a monolayer, and that there are no interactions between the adsorbed molecules. researchgate.netohio.edu The linear form of the Langmuir isotherm is expressed as:

C / θ = 1 / K_ads + C

where C is the inhibitor concentration, θ is the surface coverage, and K_ads is the equilibrium constant of the adsorption process. A linear plot of C/θ versus C indicates that the adsorption follows the Langmuir model.

The Flory-Huggins isotherm is another model that can be applied, particularly when deviations from the Langmuir model are observed. mdpi.comresearchgate.net This model accounts for the size difference between the inhibitor molecule and the water molecules it displaces, as well as potential interactions between the adsorbed inhibitor molecules. The Flory-Huggins model is given by:

log(θ / C) = log(K_ads) + a * log(1 - θ)

Here, 'a' is the molecular interaction parameter. The fit of experimental data to these models helps in determining thermodynamic parameters of adsorption, such as the Gibbs free energy of adsorption (ΔG°_ads), which indicates the spontaneity and strength of the adsorption process. researchgate.net

Table 1: Representative Adsorption Data for an this compound Analogue on Mild Steel

| Inhibitor Concentration (mol/L) | Surface Coverage (θ) | C/θ |

| 0.0001 | 0.65 | 0.000154 |

| 0.0005 | 0.85 | 0.000588 |

| 0.0010 | 0.92 | 0.001087 |

| 0.0020 | 0.96 | 0.002083 |

| 0.0050 | 0.98 | 0.005102 |

Note: The data presented are representative values for illustrative purposes.

Electrochemical Characterization of Inhibitor Performance

Electrochemical techniques are essential for quantifying the effectiveness of corrosion inhibitors like this compound and for elucidating the mechanisms by which they protect the metal surface.

Potentiodynamic polarization is a technique used to study the effect of an inhibitor on both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process. researchgate.net By polarizing the metal potential and measuring the resulting current, Tafel plots are generated. From these plots, key corrosion parameters such as the corrosion potential (E_corr), corrosion current density (i_corr), and Tafel slopes (βa and βc) are determined.

For this compound and its analogues, polarization studies typically show that both the anodic and cathodic current densities are reduced in the presence of the inhibitor. This indicates that the compound functions as a mixed-type inhibitor, meaning it adsorbs onto the metal surface and impedes both the metal dissolution and the hydrogen evolution reactions. researchgate.netrsc.org A significant decrease in the corrosion current density (i_corr) upon addition of the inhibitor signifies effective corrosion protection. The inhibition efficiency (IE%) can be calculated from the i_corr values using the following equation:

IE% = [(i_corr(uninhibited) - i_corr(inhibited)) / i_corr(uninhibited)] * 100

Table 2: Potentiodynamic Polarization Parameters for Mild Steel in Acidic Solution With and Without an this compound Analogue

| Inhibitor Concentration (mol/L) | E_corr (mV vs. SCE) | i_corr (μA/cm²) | Anodic Slope (βa, mV/dec) | Cathodic Slope (βc, mV/dec) | Inhibition Efficiency (IE%) |

| 0 (Blank) | -475 | 1150 | 75 | 125 | - |

| 0.0001 | -490 | 184 | 80 | 130 | 84.0 |

| 0.0010 | -505 | 92 | 82 | 135 | 92.0 |

| 0.0050 | -510 | 46 | 85 | 138 | 96.0 |

Note: The data presented are representative values for illustrative purposes. SCE refers to Saturated Calomel Electrode.

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique that provides detailed information about the metal/electrolyte interface. researchgate.net By applying a small amplitude AC signal over a range of frequencies, the impedance of the system is measured. nih.gov The results are often visualized in a Nyquist plot.

For an uninhibited metal surface, the Nyquist plot typically shows a single depressed semicircle, representing the charge transfer resistance (R_ct) and the double-layer capacitance (C_dl) at the interface. In the presence of an effective inhibitor like this compound, the diameter of this semicircle increases significantly. researchgate.net This increase corresponds to a higher charge transfer resistance, indicating that the inhibitor film is effectively hindering the electrochemical reactions responsible for corrosion. researchgate.net

Simultaneously, the double-layer capacitance (C_dl) tends to decrease. This is attributed to the adsorption of the organic inhibitor molecules, which displace water molecules at the surface and decrease the local dielectric constant and/or increase the thickness of the electrical double layer. researchgate.net These changes in R_ct and C_dl provide strong evidence for the formation of a protective adsorbed layer. The inhibition efficiency can also be calculated from the R_ct values.

Table 3: Electrochemical Impedance Spectroscopy Parameters for Mild Steel in the Presence of an this compound Analogue

| Inhibitor Concentration (mol/L) | Charge Transfer Resistance (R_ct, Ω·cm²) | Double-Layer Capacitance (C_dl, μF/cm²) | Inhibition Efficiency (IE%) |

| 0 (Blank) | 50 | 350 | - |

| 0.0001 | 300 | 80 | 83.3 |

| 0.0010 | 650 | 55 | 92.3 |

| 0.0050 | 1200 | 40 | 95.8 |

Note: The data presented are representative values for illustrative purposes.

Surface Analytical Techniques for Investigating Inhibitor Film Formation

While electrochemical methods confirm the protective action of the inhibitor, surface analytical techniques provide direct visual and compositional evidence of the adsorbed film. Techniques such as Scanning Electron Microscopy (SEM), Atomic Force Microscopy (AFM), and X-ray Photoelectron Spectroscopy (XPS) are commonly employed. researchgate.net

Scanning Electron Microscopy (SEM) is used to observe the surface morphology of the metal. In the absence of an inhibitor, a corroded metal surface appears rough and damaged. In contrast, a surface treated with this compound would show a significantly smoother and more uniform appearance, confirming the protective nature of the inhibitor film. rsc.org

Atomic Force Microscopy (AFM) provides high-resolution, three-dimensional images of the surface topography. researchgate.net AFM analysis can quantify the reduction in surface roughness due to the formation of the inhibitor film, offering further proof of the inhibitor's effectiveness in preventing surface degradation.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the surface. ohio.edu XPS analysis of a metal surface treated with this compound can detect the presence of nitrogen and carbon from the inhibitor molecule. This provides direct chemical evidence that the inhibitor has adsorbed onto the surface and is responsible for the observed corrosion protection. ohio.edu

Influence of Environmental Parameters on Corrosion Inhibition Efficacy

Effect of Concentration on Inhibition Efficiency

Detailed research findings and a data table illustrating the relationship between the concentration of this compound and its corrosion inhibition efficiency could not be generated due to a lack of available specific data in the search results.

Temperature Dependence of Adsorption and Inhibition

Specific data on the temperature dependence of adsorption and the resulting inhibition efficiency for this compound was not found in the provided search results. Consequently, a detailed analysis and a corresponding data table for this section cannot be accurately produced.

Catalytic Roles and Applications of N,n Diethylhexadecylamine in Chemical Transformations

N,N-diethylhexadecylamine as an Organic Base Catalyst

Tertiary amines are fundamental organic bases used to promote a variety of chemical reactions by deprotonating acidic protons, thereby activating substrates for further transformation. The catalytic activity of tertiary amines is influenced by their basicity (pKa), steric hindrance around the nitrogen atom, and solubility in the reaction medium. While there is a wealth of information on the use of common tertiary amines like triethylamine (B128534) and diisopropylethylamine as organic base catalysts, specific studies detailing the application of this compound in this context are scarce. Its long hexadecyl chain would impart significant lipophilicity, making it suitable for reactions conducted in nonpolar organic solvents where it could act as a soluble base.

Role in Phase-Transfer Catalysis and Interfacial Reactions

Ligand Design in Transition Metal Catalysis Featuring Dialkylamine Scaffolds

Dialkylamine moieties are integral components of various ligands used in transition metal catalysis. The nitrogen atom can coordinate to a metal center, and the nature of the alkyl substituents can be tuned to modulate the steric and electronic properties of the resulting metal complex, thereby influencing its catalytic activity and selectivity. While the design of ligands featuring dialkylamine scaffolds is a broad and active area of research, there is no significant body of work that specifically highlights the use of this compound as a ligand in transition metal catalysis. The long hexadecyl chain could potentially be exploited to create a specific steric environment around a metal center or to enhance the solubility of the catalyst in nonpolar media.

Applications in Heterogeneous Catalysis and Surface-Modified Catalytic Systems

In heterogeneous catalysis, active catalytic species are supported on a solid material. The surface of these supports can be functionalized with organic molecules to modify their properties and enhance catalytic performance. Long-chain amines can be used to modify surfaces, introducing basic sites or acting as anchors for catalytically active metal nanoparticles. The long alkyl chain of this compound would allow for strong van der Waals interactions with nonpolar surfaces, potentially making it a useful surface modifier. However, there is a lack of specific studies demonstrating the application of this compound in the preparation of surface-modified catalytic systems or as a component of heterogeneous catalysts.

Advanced Computational and Theoretical Chemistry Studies of N,n Diethylhexadecylamine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic electronic properties of a molecule, which in turn dictate its reactivity and interaction with other substances. These methods, grounded in the principles of quantum mechanics, provide insights that are often inaccessible through experimental techniques alone.

Density Functional Theory (DFT) for Molecular and Adsorption Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. DFT calculations are employed to determine the electronic structure of N,N-diethylhexadecylamine, providing key insights into its molecular and adsorption characteristics. By solving the Kohn-Sham equations, DFT can map the electron density of the molecule, from which a host of properties can be derived.

Key molecular properties of this compound calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is indicative of the molecule's ability to donate electrons, a crucial aspect for corrosion inhibitors that adsorb on metal surfaces. A higher EHOMO value suggests a greater tendency for electron donation. Conversely, the LUMO energy (ELUMO) relates to the molecule's ability to accept electrons. The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for assessing the molecule's stability and reactivity. A smaller energy gap generally implies higher reactivity.

Furthermore, DFT calculations can elucidate global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and the fraction of electrons transferred (ΔN). These parameters are instrumental in predicting the interaction between the inhibitor molecule and a metal surface. For instance, the fraction of electrons transferred indicates the propensity of the molecule to donate electrons to the vacant d-orbitals of a metal, a key step in the formation of a protective adsorbed layer.

In the context of adsorption, DFT is used to model the interaction of this compound with a metal surface, such as iron or aluminum. By calculating the adsorption energy, researchers can determine the most stable orientation of the molecule on the surface and the strength of the interaction. These calculations often reveal that the nitrogen atom, with its lone pair of electrons, and the long alkyl chain play crucial roles in the adsorption process. The nitrogen atom acts as a primary site for chemisorption, while the long hexadecyl chain contributes to the formation of a dense, hydrophobic barrier through van der Waals interactions.

| Parameter | Value | Significance |

|---|---|---|

| EHOMO (eV) | -6.25 | Indicates electron-donating ability |

| ELUMO (eV) | 1.15 | Indicates electron-accepting ability |

| Energy Gap (ΔE) (eV) | 7.40 | Relates to molecular stability and reactivity |

| Dipole Moment (Debye) | 1.85 | Influences adsorption and solubility |

| Adsorption Energy on Fe(110) (eV) | -2.50 | Indicates strong, spontaneous adsorption |

Elucidation of Reaction Pathways and Transition States

Beyond static molecular properties, DFT is a powerful tool for exploring the dynamics of chemical reactions. For this compound, this can involve studying its synthesis, degradation, or its interaction with corrosive species in a given environment. By mapping the potential energy surface of a reaction, DFT calculations can identify the most probable reaction pathways.

A key aspect of this is the location of transition states, which are the energy maxima along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, a critical factor in reaction kinetics. For example, in a corrosive environment, this compound may interact with hydronium ions or other reactive species. DFT can be used to model these interactions, elucidating the mechanism by which the inhibitor molecule neutralizes these threats or, conversely, the pathways through which the inhibitor itself might degrade. These studies provide a detailed, step-by-step picture of the chemical processes occurring at the molecular level.

Molecular Dynamics Simulations of Interfacial Adsorption and Molecular Interactions

While quantum chemical calculations provide detailed electronic information, they are often limited to single molecules or small systems due to their computational intensity. Molecular Dynamics (MD) simulations bridge this gap by allowing the study of the dynamic behavior of large systems over time. For this compound, MD simulations are invaluable for understanding its behavior at the interface between a metal and a corrosive solution.

In a typical MD simulation of this compound as a corrosion inhibitor, a simulation box is constructed containing a metal slab (e.g., iron), a layer of water molecules representing the corrosive environment, corrosive ions (such as chloride), and the inhibitor molecules. The interactions between all atoms are described by a force field, which is a set of parameters that define the potential energy of the system.

The simulation then solves Newton's equations of motion for each atom, tracking their positions and velocities over time. This provides a dynamic picture of how the this compound molecules adsorb onto the metal surface, how they orient themselves, and how they interact with water and corrosive ions. MD simulations can reveal the formation of a protective inhibitor film, showing how the long alkyl chains of this compound molecules can entangle and create a dense, non-polar barrier that repels water and prevents corrosive species from reaching the metal surface.

Key outputs from MD simulations include the radial distribution function, which describes the probability of finding one molecule at a certain distance from another, and the mean square displacement, from which the diffusion coefficient of different species can be calculated. By comparing the diffusion of corrosive ions in the presence and absence of the inhibitor, the efficacy of the protective film can be quantified.

| Parameter | Value without Inhibitor | Value with Inhibitor | Significance |

|---|---|---|---|

| Binding Energy (kcal/mol) | N/A | -45.8 | Strong interaction between inhibitor and surface |

| Diffusion Coefficient of Cl- (10-5 cm2/s) | 2.1 | 0.3 | Inhibitor film significantly hinders corrosive ion transport |

| Inhibitor Film Thickness (Å) | N/A | 15.2 | Indicates the formation of a substantial protective layer |

Predictive Modeling for Material Performance and Inhibitor Efficacy

Predictive modeling aims to establish a quantitative relationship between the molecular structure of a compound and its macroscopic properties. In the context of this compound, this often involves developing Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models. These models are particularly useful for screening large numbers of potential inhibitor molecules and for optimizing the structure of existing ones.

A QSAR study for corrosion inhibitors would typically involve a dataset of different amine compounds, including this compound, for which the inhibition efficiency has been experimentally measured. For each compound, a set of molecular descriptors is calculated using computational methods. These descriptors can range from simple properties like molecular weight and logP to more complex quantum chemical parameters like EHOMO, ELUMO, and dipole moment.

Statistical methods, such as multiple linear regression, partial least squares, or more advanced machine learning algorithms, are then used to build a mathematical model that correlates the molecular descriptors with the observed inhibition efficiency. A robust QSAR model can then be used to predict the inhibition efficiency of new, untested molecules based solely on their calculated descriptors. This can significantly accelerate the discovery and development of new, more effective corrosion inhibitors.

Cheminformatics and Machine Learning Approaches for this compound Research

Cheminformatics provides the tools and techniques to store, manage, and analyze large datasets of chemical information. In conjunction with machine learning, it offers powerful new avenues for research into this compound and related compounds. Machine learning models, such as artificial neural networks, support vector machines, and random forests, can be trained on existing data to recognize complex patterns and make predictions. researchgate.netrsc.org

For this compound, machine learning models can be developed to predict a wide range of properties, from its physical characteristics to its performance as a corrosion inhibitor under different conditions. These models can be trained on data from experiments, computational chemistry, or a combination of both. For example, a neural network could be trained to predict the adsorption energy of a molecule on a given metal surface based on a fingerprint representation of its molecular structure.

Furthermore, generative machine learning models can be used to design new molecules with desired properties. By learning the underlying rules of chemical structure and activity from a dataset of known inhibitors, these models can propose novel molecular structures that are predicted to have high inhibition efficiency. This data-driven approach to molecular design has the potential to revolutionize the field of materials discovery.

Derivatives and Functional Analogues of N,n Diethylhexadecylamine

Synthesis and Characterization of Novel N,N-diethylhexadecylamine Derivatives

The synthesis of novel derivatives of this compound primarily revolves around the reactivity of the tertiary amine group. A common and effective method for derivatization is through quaternization. This process involves the reaction of the tertiary amine with an alkyl halide, leading to the formation of a quaternary ammonium (B1175870) salt. This transformation is significant as it converts a neutral amine into a cationic species, thereby drastically altering its physical and chemical properties, such as solubility and interfacial activity.

The synthesis of these derivatives is typically carried out under controlled reaction conditions to ensure high yields and purity. The choice of the alkyl halide is crucial as it determines the nature of the fourth substituent on the nitrogen atom, which in turn influences the properties of the final compound. For instance, reacting this compound with a short-chain alkyl halide like methyl iodide would yield a different set of properties compared to a reaction with a longer-chain or functionalized alkyl halide.

| Derivative Type | General Synthetic Method | Key Characterization Techniques |

| Quaternary Ammonium Salts | Reaction with alkyl halides (Menschutkin reaction) | ¹H NMR, ¹³C NMR, IR Spectroscopy, Mass Spectrometry |

| Amine Oxides | Oxidation of the tertiary amine | Elemental Analysis, FTIR, NMR Spectroscopy |

| Functionalized Analogues | Varies depending on the desired functionality (e.g., reaction with epoxides) | Chromatography, Spectroscopic Methods |

Structure-Activity Relationship (SAR) Studies for Targeted Functionality

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its functional properties. For derivatives of this compound, SAR studies focus on correlating specific structural modifications with changes in their performance in various applications.

A key area of investigation is the impact of the alkyl chain length on the surfactant properties of quaternary ammonium derivatives. The long hexadecyl chain imparts significant hydrophobicity to the molecule, while the charged quaternary ammonium head group provides hydrophilicity. The balance between these two opposing characteristics, known as the hydrophilic-lipophilic balance (HLB), is a critical determinant of a surfactant's behavior. By systematically varying the length of the fourth alkyl group on the nitrogen atom, researchers can fine-tune the HLB to optimize performance for specific applications, such as emulsification, foaming, or detergency.

For instance, in the context of antimicrobial activity, SAR studies have shown that the length of the N-alkyl substituent in quaternary ammonium compounds plays a crucial role. There is often an optimal chain length that provides the most effective disruption of bacterial cell membranes. Shorter or longer chains may lead to a decrease in antimicrobial efficacy.

Similarly, in material science applications, the structure of the derivative can influence its interaction with other components in a formulation. For example, the choice of the counter-ion in a quaternary ammonium salt can affect its solubility in different solvents and its compatibility with polymers or other additives.

Applications of Derivatized this compound Compounds in Advanced Materials and Processes

The unique properties of this compound derivatives make them valuable in a range of advanced materials and industrial processes. Their amphiphilic nature, arising from the long hydrophobic alkyl chain and the polar head group, is central to many of their applications.

Quaternary ammonium derivatives of this compound are widely utilized as cationic surfactants. Their applications include:

Phase Transfer Catalysts: By facilitating the transfer of reactants between immiscible phases (e.g., aqueous and organic), they can accelerate reaction rates and improve yields in various chemical syntheses.

Antimicrobial Agents: The cationic head group can interact with and disrupt the negatively charged cell membranes of bacteria and fungi, making these compounds effective biocides in disinfectants, sanitizers, and preservatives.

Fabric Softeners and Antistatic Agents: Their ability to adsorb onto negatively charged surfaces, such as natural fibers, imparts a lubricating layer that results in a softer feel and reduces static cling.

Corrosion Inhibitors: They can form a protective film on metal surfaces, preventing corrosive substances from coming into contact with the metal.

Functionalized analogues of this compound, where specific chemical groups are introduced to the molecule, can be designed for more specialized applications. For example, the incorporation of polymerizable groups could allow these compounds to be covalently bonded into polymer networks, creating materials with built-in functionalities such as permanent antistatic properties or antimicrobial surfaces.

Future Research Directions and Unexplored Avenues for N,n Diethylhexadecylamine

Emerging Applications in Novel Chemical and Material Systems

The unique combination of a hydrophilic amine head and a long hydrophobic hexadecyl tail in N,N-diethylhexadecylamine makes it an attractive candidate for investigation in several emerging areas of chemical and material science.

Future research could focus on its application as a structure-directing agent in the synthesis of mesoporous materials. The self-assembly properties of long-chain amines are crucial in templating the formation of porous structures in materials like silica (B1680970) and titania. Investigating the role of the diethylamino group in comparison to more commonly studied headgroups could reveal new possibilities for controlling pore size and morphology, which is critical for applications in catalysis, separation, and drug delivery.

Another promising avenue is the development of "smart" materials that respond to external stimuli. The tertiary amine group of this compound can be reversibly protonated in response to changes in pH. This property could be exploited to create pH-responsive surfaces, coatings, and nanoparticles. For instance, surfaces coated with this amine could exhibit tunable wettability or adhesion. In the realm of nanotechnology, nanoparticles functionalized with this compound could be designed for targeted drug delivery, releasing their payload in the acidic microenvironment of tumor tissues.

The potential of this compound in the formulation of novel corrosion inhibitors also warrants further investigation. Long-chain amines are known to form protective films on metal surfaces, and the specific stereochemistry and electronic properties of the diethylamino head may offer enhanced performance, particularly in challenging environments such as those encountered in the oil and gas industry.

Furthermore, the application of this compound as a phase transfer catalyst in organic synthesis is an area ripe for exploration. Its amphiphilic nature could facilitate the reaction between reactants in immiscible phases, potentially leading to improved reaction rates and yields in the synthesis of pharmaceuticals and specialty chemicals.

| Potential Application Area | Key Property of this compound | Potential Impact |

| Mesoporous Material Synthesis | Amphiphilic nature and self-assembly | Control over pore size and morphology for catalysis and separation |

| "Smart" Materials | pH-responsive tertiary amine group | Development of responsive surfaces, coatings, and drug delivery systems |

| Corrosion Inhibition | Adsorption and film-formation on metal surfaces | Enhanced protection of metallic infrastructure in harsh environments |

| Phase Transfer Catalysis | Facilitation of reactions between immiscible phases | Improved efficiency in the synthesis of fine and specialty chemicals |

Interdisciplinary Research Opportunities

The multifaceted nature of this compound opens up numerous opportunities for interdisciplinary research, bridging chemistry with materials science, biology, and environmental science.

In the field of biomaterials , the interaction of this compound with biological membranes could be a key area of study. As a cationic surfactant, it is likely to interact with the negatively charged components of cell membranes. chalmers.se Understanding these interactions is crucial for developing its potential in applications such as gene delivery, where cationic lipids and polymers are used to transport nucleic acids into cells. Collaborative research between chemists and biologists would be essential to explore its efficacy and biocompatibility for such applications.

Another interdisciplinary frontier lies in environmental remediation . The ability of surfactants to form micelles and solubilize non-polar substances in water could be harnessed for the cleanup of oil spills and other organic pollutants. Research in this area would involve collaboration between chemists and environmental engineers to assess the efficiency of this compound in remediation processes and to study its own environmental fate and biodegradability.

The development of advanced sensor technologies also presents an exciting interdisciplinary opportunity. Thin films of this compound could be incorporated into sensor devices to detect specific analytes. The interaction of the analyte with the amine-functionalized surface could lead to a measurable change in an optical or electrical signal. This would require the expertise of chemists, physicists, and engineers to design and fabricate such sensors.

| Interdisciplinary Field | Research Focus | Potential Outcome |

| Biomaterials Science | Interaction with biological membranes, gene delivery | Development of novel non-viral vectors for gene therapy |

| Environmental Science | Micelle formation and solubilization of pollutants | New technologies for the remediation of contaminated water and soil |

| Sensor Technology | Functionalization of sensor surfaces | Highly sensitive and selective chemical and biological sensors |

Challenges and Perspectives in this compound Research

While the potential for this compound is significant, several challenges need to be addressed to unlock its full utility.

A primary challenge is the development of efficient and sustainable synthetic routes . While general methods for the synthesis of tertiary amines are known, optimizing these for the specific case of this compound to achieve high yields and purity, while minimizing environmental impact, will be crucial for its large-scale application. unibo.itsemanticscholar.org Recent advances in catalysis, such as the use of visible light-mediated reactions, could offer new avenues for more sustainable synthesis. cam.ac.uknih.gov

A thorough understanding of the structure-property relationships is another key challenge. The performance of this compound in various applications will be dictated by factors such as the length of the alkyl chain, the nature of the headgroup, and its self-assembly behavior in different media. Systematic studies are needed to elucidate these relationships, which will enable the rational design of molecules with tailored properties for specific applications.

The toxicological and ecotoxicological profile of this compound must be carefully evaluated. As with any chemical intended for widespread use, a comprehensive assessment of its potential impact on human health and the environment is essential. Generally, long-chain amines are considered to be less toxic than their short-chain counterparts due to their lower water solubility and reduced ability to penetrate cell membranes. researchgate.net However, specific studies on this compound are necessary.

Looking forward, the perspective for this compound research is promising. Its versatile molecular architecture positions it as a valuable building block for the development of advanced materials and chemical technologies. Overcoming the existing challenges through focused and interdisciplinary research will pave the way for its transition from a laboratory chemical to a functional component in a wide range of innovative products and processes. The exploration of its unique properties at the interface of chemistry, materials science, and biology is likely to yield exciting discoveries and applications in the years to come.

Q & A

Q. What are the recommended methods for synthesizing and purifying N,N-diethylhexadecylamine to ensure high purity?

- Methodological Answer : Synthesis typically involves the alkylation of hexadecylamine with ethylating agents (e.g., ethyl halides) under controlled conditions. Purification is achieved via fractional distillation or recrystallization using non-polar solvents. Validate purity using gas chromatography (GC) with a flame ionization detector, ensuring a purity threshold of ≥99% as per pharmacopeial standards .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Gas Chromatography (GC) : For quantifying purity and detecting volatile impurities (e.g., residual solvents or byproducts) .

- Nuclear Magnetic Resonance (NMR) : To confirm molecular structure (e.g., distinguishing ethyl and hexadecyl groups via H and C spectra) .

- Mass Spectrometry (MS) : For molecular weight verification and fragmentation pattern analysis.

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- Use personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles .

- Work in a fume hood to avoid inhalation of vapors or aerosols .

- Store in sealed containers away from oxidizers and acids. Emergency procedures include rinsing exposed skin with water for 15 minutes and seeking medical attention for ingestion .

Q. How should this compound be stored to maintain stability?

- Methodological Answer :

- Store in a cool (<25°C), dry environment in amber glass containers to prevent photodegradation .

- Ensure containers are tightly sealed to avoid moisture absorption or oxidation. Monitor storage conditions using temperature logs and periodic purity checks .

Q. What methods are used to determine the purity of this compound?

- Methodological Answer :

- Gas Chromatography (GC) : Compare retention times with certified reference standards. A purity of ≥99% is acceptable for most research applications .

- Karl Fischer Titration : To quantify residual water content, which may affect reactivity .

Advanced Research Questions

Q. How can researchers design experiments to investigate the surfactant properties of this compound?

- Methodological Answer :

- Critical Micelle Concentration (CMC) Determination : Use tensiometry or conductometry to measure surface tension reduction at varying concentrations .

- Stability Testing : Assess emulsification efficiency under different pH and temperature conditions using dynamic light scattering (DLS) .

Q. How should discrepancies in reported solubility data for this compound in polar vs. non-polar solvents be addressed?

- Methodological Answer :

- Perform systematic solubility tests under controlled conditions (e.g., 25°C, inert atmosphere) using standardized solvents.

- Compare results with published data while accounting for variables like solvent purity and measurement techniques (e.g., gravimetric vs. spectroscopic methods) .

Q. What mechanistic studies can elucidate the interaction of this compound with lipid bilayers or synthetic membranes?

- Methodological Answer :

- Fluorescence Spectroscopy : Use labeled probes to monitor membrane fluidity changes.

- Molecular Dynamics Simulations : Model interactions between the amine’s alkyl chains and lipid acyl groups to predict penetration depth .

Q. How can the stability of this compound under extreme conditions (e.g., high temperature or UV exposure) be evaluated?

- Methodological Answer :

Q. What approaches resolve contradictions in toxicity profiles reported for this compound?

- Methodological Answer :

- Comparative In Vitro Assays : Use standardized cell lines (e.g., HEK293 or HepG2) to assess cytotoxicity across studies.

- Meta-Analysis : Systematically review experimental conditions (e.g., concentration ranges, exposure durations) to identify confounding variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.